molecular formula C12H15NO B7546594 N-Allylbenzenepropanamide

N-Allylbenzenepropanamide

Cat. No. B7546594
M. Wt: 189.25 g/mol
InChI Key: CEHSOGHGUSJMQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allylbenzenepropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of N-Allylbenzenepropanamide involves the inhibition of acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. By inhibiting these enzymes, N-Allylbenzenepropanamide can increase the levels of acetylcholine in the nervous system, leading to improved cognitive function and memory.
Biochemical and Physiological Effects:
N-Allylbenzenepropanamide has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function and memory. It has also been shown to have antioxidant properties, which can help to protect against oxidative stress and damage to cells. Additionally, N-Allylbenzenepropanamide has been shown to have anti-inflammatory properties, which can help to reduce inflammation and pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-Allylbenzenepropanamide in laboratory experiments is its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in the nervous system and for developing new treatments for neurological disorders. However, one limitation of using N-Allylbenzenepropanamide in laboratory experiments is its potential toxicity. It can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-Allylbenzenepropanamide. One area of research is the development of new treatments for neurological disorders such as Alzheimer's disease. N-Allylbenzenepropanamide has shown promise in inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. Another area of research is the investigation of N-Allylbenzenepropanamide's antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion:
In conclusion, N-Allylbenzenepropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. While there are limitations to its use in certain experiments, N-Allylbenzenepropanamide has shown promise in the development of new treatments for neurological disorders and other diseases. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

N-Allylbenzenepropanamide is synthesized through a reaction between allyl bromide and 3-phenylpropanoic acid. The reaction is catalyzed by potassium carbonate and is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting product is a white crystalline solid that can be purified through recrystallization.

Scientific Research Applications

N-Allylbenzenepropanamide has been studied for its potential applications in the field of biochemistry and pharmacology. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to increased levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.

properties

IUPAC Name

3-phenyl-N-prop-2-enylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-10-13-12(14)9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHSOGHGUSJMQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-prop-2-enylpropanamide

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